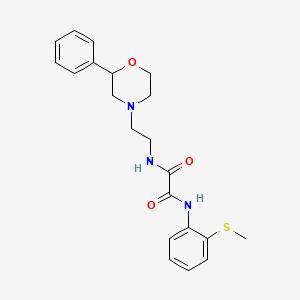
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound notable for its distinctive chemical structure and potential applications in various fields of scientific research. This compound integrates a phenyl ring substituted with a methylthio group and a phenylmorpholinoethyl moiety linked through an oxalamide bond, providing it with unique properties that make it a subject of interest in medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves several organic synthesis techniques, including substitution, condensation, and coupling reactions. The preparation begins with the formation of the phenylmorpholinoethyl moiety via the reaction of 2-phenylmorpholine with an appropriate alkylating agent. Simultaneously, the 2-(methylthio)phenyl oxalamide component is synthesized through the reaction of 2-(methylthio)aniline with oxalyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to ensure consistent quality and yield. This method allows precise control over reaction conditions such as temperature, pressure, and reagent concentration, resulting in high-purity final products suitable for various applications.
化学反応の分析
Types of Reactions It Undergoes
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents, including nitronium ions or halogens, under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has multiple applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials with specific functional properties.
作用機序
The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and triggering biochemical pathways. The precise molecular interactions and pathways depend on the specific application and context of use.
類似化合物との比較
Comparison with Other Similar Compounds
N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can be compared to similar compounds such as:
N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide: Similar structure but with a chlorophenyl group instead of a methylthio group.
N1-(2-(methylthio)phenyl)-N2-(2-(methylamino)ethyl)oxalamide: Similar structure but with a methylaminoethyl group instead of the phenylmorpholinoethyl moiety.
Uniqueness
The uniqueness of this compound lies in its combined chemical functionalities, which confer specific physical and chemical properties. This compound's methylthio and phenylmorpholino groups contribute to its distinct reactivity and potential for diverse applications in research and industry.
That's a deep dive! What's next on your quest for knowledge?
特性
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-28-19-10-6-5-9-17(19)23-21(26)20(25)22-11-12-24-13-14-27-18(15-24)16-7-3-2-4-8-16/h2-10,18H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSOUYUGOQFEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
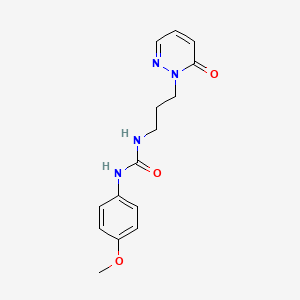

![3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2793174.png)

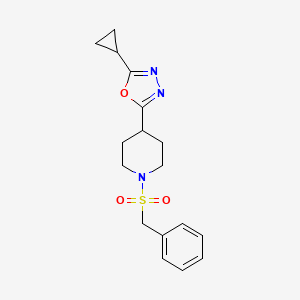

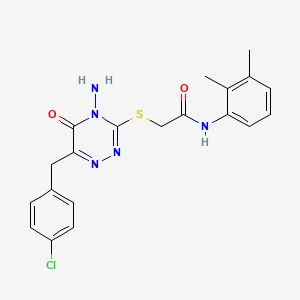
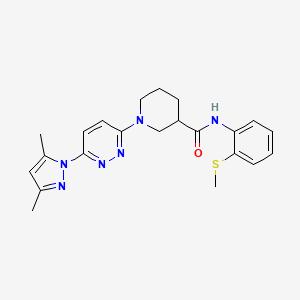
![7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2793181.png)
![N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2793182.png)
![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)
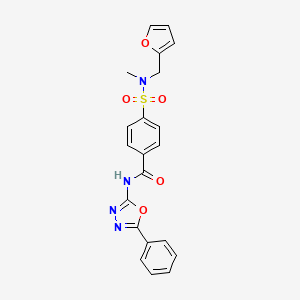
![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)
![2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2793191.png)
